1-Methyl-5-Nitroimidazol

Übersicht

Beschreibung

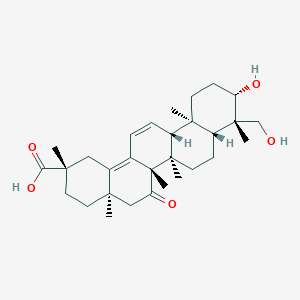

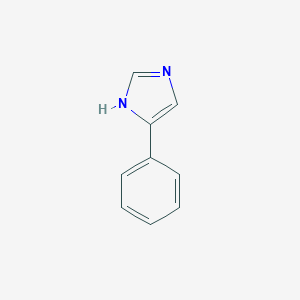

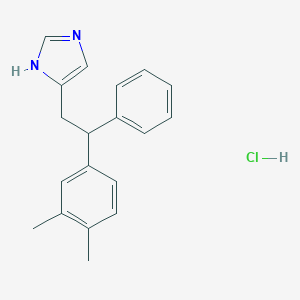

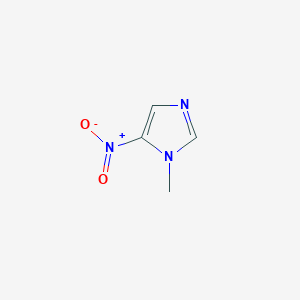

1-Methyl-5-nitroimidazole is a compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group and a methyl group attached to an imidazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The interest in this compound and its derivatives stems from their antimicrobial properties and their use as chemotherapeutic agents, as well as their potential as antimicrobial drugs and radiosensitizers .

Synthesis Analysis

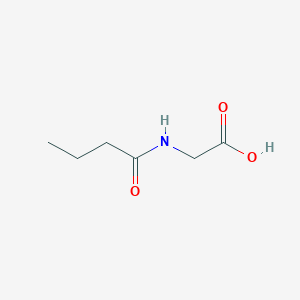

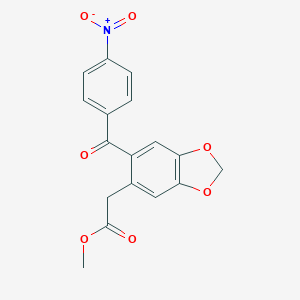

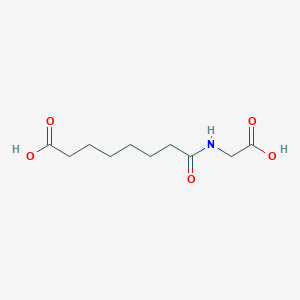

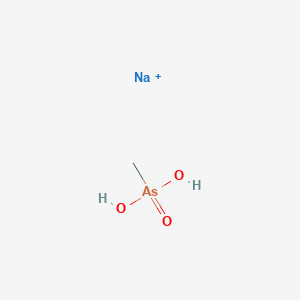

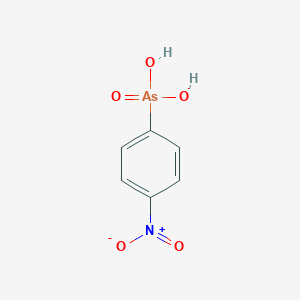

The synthesis of 1-methyl-5-nitroimidazole derivatives has been achieved through various methods. One approach involves the Suzuki coupling reaction, which was used to synthesize 5-aryl-1-methyl-4-nitroimidazoles with good yields. This reaction utilized 5-chloro-1-methyl-4-nitroimidazole as a starting material and arylboronic acids as coupling partners, aided by palladium catalysts and tetrabutylammonium bromide in water . Another method reported the synthesis of 1-methyl-5-nitroimidazole derivatives by reacting metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole as a coupling agent . Additionally, a four-step reaction starting from diethyl ethaneioate was used to synthesize 5-chloro-1-methyl-4-nitroimidazole, which involved amination, cyclization, salt formation, and nitration .

Molecular Structure Analysis

The molecular structure of 1-methyl-5-nitroimidazole derivatives has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Single-crystal X-ray structure analysis and DFT studies have supported the formation of these derivatives . Polymorphism studies have also been conducted on these compounds, revealing different conformations and packing in the solid state .

Chemical Reactions Analysis

1-Methyl-5-nitroimidazole derivatives undergo various chemical reactions. For instance, they react with tertiary nitronate anions to afford compounds with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and base-promoted nitrous acid elimination . The antimicrobial drug 1-methyl-2-nitro-5-vinylimidazole (MEV) has been shown to block DNA synthesis, suggesting that its primary target is DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-5-nitroimidazole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacological profile. For example, the presence of the nitro group is essential for the antimicrobial activity of these compounds. The derivatives exhibit potent antiparasitic and antibacterial activities, with some showing strong inhibition against various bacterial strains . The cytotoxicity and DNA binding affinity of these compounds have also been evaluated, providing insights into their potential as chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Radio-Sensitizer in der Krebstherapie

1-Methyl-5-Nitroimidazol hat potenzielle Anwendungen als molekularer Radio-Sensitizer . Radio-Sensitizer sind Mittel, die Tumorzellen empfindlicher gegenüber Strahlentherapie machen. Es wurde ein vollständiger Satz von Elektronenstreuquerschnitten von this compound-Molekülen für Stoßenergien im Bereich von 0,1 bis 1000 eV präsentiert, der für die Bewertung seiner potenziellen Rolle als molekularer Radio-Sensitizer relevant ist .

Anti-Parasitäre Anwendungen

5-Nitroimidazol-Derivate, einschließlich this compound, wurden erfolgreich gegen vernachlässigte tropische Protozoenerkrankungen (NTPDs) eingesetzt, wobei der Schwerpunkt auf drei Krankheiten liegt: Malaria, Leishmaniose und Humane Trypanosomiase .

Antibakterielle Anwendungen

this compound ist bekannt für seine vielfältigen pharmakologischen Aktivitäten, wie z. B. antibakterielle . Es kann zur Behandlung einer Vielzahl von bakteriellen Infektionen verwendet werden.

Antikrebsanwendungen

Neben seiner Eigenschaft als Radio-Sensitizer hat this compound auch Antikrebs-Eigenschaften . Es kann zur Behandlung verschiedener Krebsarten eingesetzt werden.

Anti-HIV-Anwendungen

this compound hat sich als potenzielles Anti-HIV-Mittel gezeigt . Es kann zur Behandlung von HIV/AIDS eingesetzt werden.

Anti-Tuberkulose-Anwendungen

this compound hat anti-tuberkulose Eigenschaften . Es kann zur Behandlung von Tuberkulose eingesetzt werden.

Anti-Leishmaniose-Anwendungen

this compound wurde als Anti-Leishmaniose-Mittel eingesetzt . Leishmaniose ist eine Krankheit, die durch Parasiten vom Typ Leishmania verursacht wird.

8. Hemmung des Quorum-Sensing von Pseudomonas aeruginosa 2-Hydroxymethyl-1-methyl-5-Nitroimidazol, ein Derivat von this compound, wurde als Hemmstoff des Quorum-Sensing von Pseudomonas aeruginosa gefunden . Quorum-Sensing ist ein System aus Stimulus und Reaktion, das mit der Populationsdichte korreliert. Dies könnte möglicherweise zur Kontrolle bakterieller Infektionen verwendet werden.

Wirkmechanismus

Target of Action

1-Methyl-5-nitroimidazole, also known as Metronidazole, is a nitroimidazole antibiotic that primarily targets anaerobic bacteria and protozoa . It is frequently used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .

Mode of Action

The mode of action of 1-Methyl-5-nitroimidazole involves the disruption of the DNA of susceptible bacteria and the inhibition of protein synthesis of the cell wall, leading to cell death . The compound acts as a bactericidal and antimicrobial agent . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by bacterial nitroreductases (NTRs) .

Biochemical Pathways

The mechanism of action of 1-Methyl-5-nitroimidazole can be explained in two steps. Firstly, they undergo reduction and activation through low-redox-potential reactions, mediated by proteins that are present in the target protozoans (e.g., ferredoxin, nitroreductases, or thioredoxin reductases) . The antimicrobial actions of 5-nitroimidazoles rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) .

Pharmacokinetics

1-Methyl-5-nitroimidazole is absorbed almost completely when given orally, with a bioavailability of over 90% for tablets . It is distributed widely and has low protein binding (<20%) . The compound is extensively metabolized by the liver to 5 metabolites . The majority of 1-Methyl-5-nitroimidazole and its metabolites are excreted in urine and feces, with less than 12% excreted unchanged in urine . Dose adjustments may be required in patients with hepatic impairment, as clearance is impaired in these patients .

Result of Action

The result of the action of 1-Methyl-5-nitroimidazole is the death of the targeted anaerobic bacteria and protozoa . The free nitro radical generated as a result of the reduction of the nitro group is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .

Action Environment

The action of 1-Methyl-5-nitroimidazole can be influenced by environmental factors. For instance, it has been suggested that the compound can act as a molecular radiosensitizer, enhancing the effect of radiation therapy . Furthermore, the metabolism of structurally diverse nitroimidazole drug molecules by a NTR from a human pathogen Haemophilus influenzae (HiNfsB) revealed that HiNfsB effectively metabolizes ten clinically used nitroimidazoles . This suggests that the efficacy of 1-Methyl-5-nitroimidazole can be influenced by the presence of certain bacterial species in the environment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Methyl-5-nitroimidazole plays a crucial role in biochemical reactions, particularly in the context of its antimicrobial activity. The compound interacts with bacterial nitroreductases, enzymes that catalyze the reduction of the nitro group on 1-Methyl-5-nitroimidazole. This reduction process generates reactive intermediates, such as nitroso and hydroxylamine derivatives, which are highly toxic to microbial cells . These intermediates can cause DNA damage, protein modification, and disruption of cellular membranes, ultimately leading to cell death .

Cellular Effects

1-Methyl-5-nitroimidazole exerts significant effects on various types of cells and cellular processes. In bacterial cells, the compound’s reactive intermediates interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation . Additionally, 1-Methyl-5-nitroimidazole can disrupt cell signaling pathways and alter gene expression patterns, further compromising the viability of microbial cells . In mammalian cells, the compound’s effects are less pronounced, but high concentrations can still induce cytotoxicity and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-5-nitroimidazole involves its reduction by nitroreductases within microbial cells . This reduction process generates reactive intermediates that can covalently bind to DNA, proteins, and other biomolecules . The binding interactions lead to the formation of DNA adducts, protein cross-links, and other modifications that disrupt essential cellular functions . Additionally, 1-Methyl-5-nitroimidazole can inhibit specific enzymes involved in DNA repair and replication, further enhancing its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-5-nitroimidazole can change over time due to its stability and degradation properties . The compound is relatively stable under anaerobic conditions but can undergo degradation in the presence of oxygen . Long-term exposure to 1-Methyl-5-nitroimidazole can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . In in vitro and in vivo studies, prolonged treatment with 1-Methyl-5-nitroimidazole has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Methyl-5-nitroimidazole vary with different dosages in animal models . At therapeutic doses, the compound effectively eliminates anaerobic infections without causing significant adverse effects . At high doses, 1-Methyl-5-nitroimidazole can induce neurotoxicity, manifesting as tremors, muscle spasms, and ataxia in animal models . Additionally, high doses can lead to reversible bone marrow depression and other toxic effects . These findings highlight the importance of careful dosage optimization to minimize toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

1-Methyl-5-nitroimidazole is involved in several metabolic pathways, primarily mediated by nitroreductases . The reduction of the nitro group on 1-Methyl-5-nitroimidazole generates reactive intermediates that can undergo further metabolic transformations . These transformations include the formation of aminoimidazole derivatives and other metabolites that are excreted from the cell . The compound’s metabolism can also affect metabolic flux and alter the levels of specific metabolites within microbial cells .

Transport and Distribution

The transport and distribution of 1-Methyl-5-nitroimidazole within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be taken up by microbial cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Methyl-5-nitroimidazole can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and other biomolecules . These interactions can affect the compound’s localization and its overall antimicrobial activity .

Subcellular Localization

The subcellular localization of 1-Methyl-5-nitroimidazole is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1-Methyl-5-nitroimidazole may localize to the nucleus, where it can interact with DNA and other nuclear proteins . Alternatively, the compound may accumulate in the cytoplasm or other organelles, depending on its interactions with intracellular transporters and binding proteins . These localization patterns can influence the compound’s ability to exert its antimicrobial effects and disrupt essential cellular processes .

Eigenschaften

IUPAC Name |

1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXSFPSJJMRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184426 | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-42-2 | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2H69GV4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.